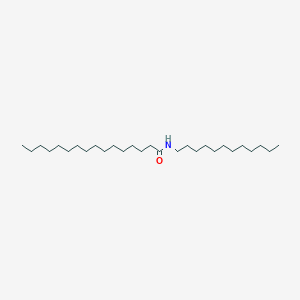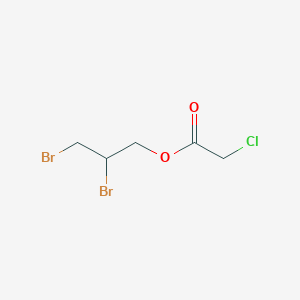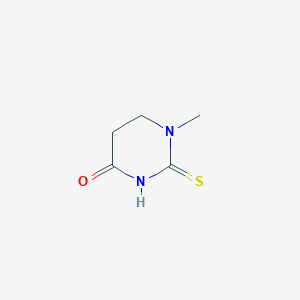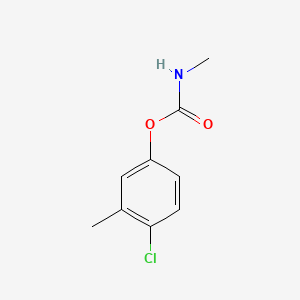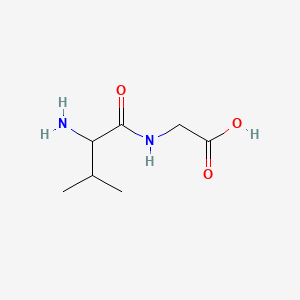
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate is an organic compound belonging to the class of dihydropyridazines It is characterized by a pyridazine ring with two ester groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be synthesized through the photochemical isomerization of dimethyl 1,2-dihydropyridazine-1,2-dicarboxylate . This process involves the use of light to induce the isomerization reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors to facilitate the isomerization process. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridazine derivatives.
Scientific Research Applications
Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo prototropic isomerization, which involves the rearrangement of hydrogen atoms within the molecule . This process is catalyzed by acids or bases and results in the formation of different isomeric forms with distinct properties.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,2-dihydropyridazine-1,2-dicarboxylate: This compound is a precursor to dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate and undergoes photochemical isomerization to form the latter.
1,4-Dihydropyridines: These compounds are structurally similar and have diverse pharmaceutical applications, including their use as calcium channel blockers.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features and the ability to undergo photochemical isomerization. This property makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
CAS No. |
7309-66-2 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-13-7(11)9-5-3-4-6-10(9)8(12)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
KJDLFTFRVCJIDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC=CCN1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)


![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)



